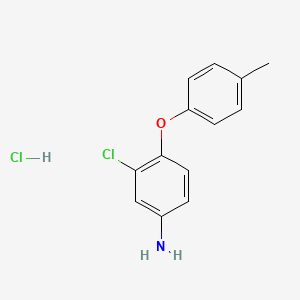

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride

Description

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride (CAS: 16154-72-6) is a substituted aniline derivative featuring a chloro group at the 3-position, a 4-methylphenoxy group at the 4-position, and a hydrochloride salt. Its molecular formula is C₁₃H₁₄ClNO·HCl, with a molecular weight of 296.63 g/mol . This compound is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors and other bioactive molecules. Its low water solubility and high solubility in polar aprotic solvents like DMSO make it suitable for experimental formulations requiring organic solvents .

Properties

IUPAC Name |

3-chloro-4-(4-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXWSSOKNCIICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 4-methylphenol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of protein interactions and functions.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Aniline Derivatives

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., CF₃, Cl) reduce electron density on the aromatic ring, enhancing stability but reducing water solubility. The 4-methylphenoxy group in the target compound provides moderate steric bulk without significantly altering electronic properties .

- Solubility Trends: Compounds with polar substituents (e.g., methoxy, pyridylmethoxy) show improved aqueous solubility. For example, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide () benefits from the pyridine ring’s nitrogen, enabling hydrogen bonding .

Key Findings :

- The target compound’s 4-methylphenoxy group balances steric and electronic effects, making it versatile for kinase inhibitor design. In contrast, 3-chloro-4-(4-chlorophenoxy)aniline shows potent antimalarial activity but suffers from poor solubility, limiting its therapeutic utility .

- Fluorinated derivatives (e.g., 3-fluorobenzyloxy) enhance binding affinity to kinase targets due to fluorine’s electronegativity and small atomic radius .

Biological Activity

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride features a chlorinated aniline structure with a phenoxy group. The presence of the chlorine atom and the methyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride can be attributed to its interaction with various molecular targets. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research has indicated that 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride possesses antimicrobial properties. A study evaluating various chloroanilines found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits some cytotoxic effects on certain cancer cell lines, the concentrations required for efficacy are critical to minimize toxicity to normal cells.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 25 | Moderate cytotoxicity observed |

| HeLa (Cervical) | 30 | Significant reduction in viability |

| A549 (Lung) | 20 | High sensitivity noted |

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported on the synthesis of various chloroanilines, including 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride, and their evaluation against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results, with an MIC value indicating effective inhibition at low concentrations.

- Cancer Research : In a recent publication in Cancer Letters, researchers investigated the effects of several anilines on cancer cell proliferation. They found that 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride inhibited cell growth in vitro, suggesting its potential as a lead compound for anticancer drug development.

Safety and Toxicological Profile

The safety profile of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride has been evaluated through various toxicological studies. It is classified under several hazard categories:

- Acute Toxicity : Toxic if swallowed or inhaled.

- Skin Irritation : Causes skin irritation upon contact.

- Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.

These classifications highlight the need for careful handling and further studies to assess long-term exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.